3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid
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Overview
Description
3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C13H14O4. This compound is characterized by a cyclopentene ring substituted with a hydroxy group, a methoxyphenyl group, and a carboxylic acid group.
Preparation Methods
The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group may also play a role in modulating the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid include:
4-Hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid: This compound has a similar cyclopentene ring structure but with different functional groups.
3-Amino-4-difluoromethylphenylcyclopent-1-ene-1-carboxylic acid:
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-17-9-4-2-8(3-5-9)12-10(13(15)16)6-7-11(12)14/h2-5,11,14H,6-7H2,1H3,(H,15,16) |
InChI Key |
ZPXIRDNVTFEKKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CCC2O)C(=O)O |
Origin of Product |
United States |
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